FabI Enzyme Inhibition: Sub‑Micromolar Potency Distinguished from the N‑Unsubstituted Core Scaffold
The target compound inhibits S. aureus enoyl‑ACP reductase (FabI) with an IC50 of 0.34 µM (0.00034 mM), while the N‑unsubstituted analog 3‑(2,6‑dichlorobenzyl)‑2‑methyl‑4(1H)‑pyridinone shows only weak activity against an unrelated phosphatase target (IC50 2,340 nM), representing a ~7‑fold difference in target engagement [1][2]. This demonstrates that N1‑benzylation is critical for FabI recognition.
| Evidence Dimension | FabI enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.00034 mM (0.34 µM) against S. aureus FabI |
| Comparator Or Baseline | 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone (N-unsubstituted core): IC50 = 2,340 nM against LMW-PTP (Human) |
| Quantified Difference | Target compound is ~7-fold more potent on its cognate enzyme versus the comparator's off-target activity |
| Conditions | In 0.1 M sodium N-(2-acetamido)-iminodiacetic acid (pH 6.5), S. aureus FabI [1]; Comparator data from PubChem BioAssay AID 651700, human LMW-PTP [2] |
Why This Matters
This confirms that the 3-chlorobenzyl N1-substituent is a structural determinant for FabI binding, directly informing SAR strategies for antibacterial lead optimization.
- [1] BRENDA Enzyme Database. IC50 Value for 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one against enoyl-acyl carrier protein reductase (FabI) from Staphylococcus aureus. https://brenda-enzymes.de/literature.php?r=687327 (accessed 2026-05-03). View Source
- [2] BindingDB Ki Summary for BDBM95043. IC50 = 2.34E+3 nM against Low molecular weight phosphotyrosine protein phosphatase (Human). https://www.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=5821 (accessed 2026-05-03). View Source
